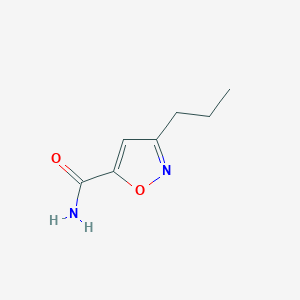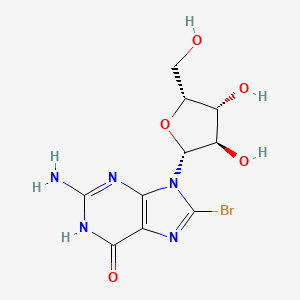![molecular formula C7H7ClN4 B15365308 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine is a chemical compound belonging to the pyrazolo[3,4-b]pyrazine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl hydrazine and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Purification: The resulting compound is purified through techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous manufacturing processes. These processes are designed to optimize yield, reduce waste, and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their biological activity.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They are being studied for their effects on various diseases and conditions.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and industrial chemistry.
Mecanismo De Acción
The mechanism by which 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with similar applications in chemistry and biology.
6-Chloro-1H-pyrazolo[3,4-b]pyridine: Another closely related compound with potential biological activity.
1-ethyl-1H-pyrazolo[3,4-b]pyrazine: A variant with different substituents, leading to distinct properties and applications.
Uniqueness: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine stands out due to its specific structural features and reactivity. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-1-ethylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-7-5(3-10-12)9-4-6(8)11-7/h3-4H,2H2,1H3 |
Clave InChI |
MTHOSAXRKDSUNG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC(=CN=C2C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)

![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)

![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)



![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)



